The synthesis of Dynole 2-24 involves several steps and can be achieved through a reductive amination process. Specifically, it is synthesized by reacting 1-(3-(dimethylamino)propyl)-1H-indole-3-carbaldehyde with decylamine. This method allows for the production of Dynole 2-24 within a timeframe of approximately two to three days . The synthesis process has been optimized to ensure high yield and purity, making it suitable for further biological testing and applications.
The molecular structure of Dynole 2-24 features an indole core, which is characteristic of many biologically active compounds. The specific arrangement of atoms contributes to its ability to interact with dynamin effectively.
Dynole 2-24 primarily functions by inhibiting the GTPase activity of dynamin. This inhibition is crucial for blocking the membrane fission process during endocytosis. The compound does not compete with GTP but instead binds to the G domain of dynamin, altering its functionality.
The mechanism by which Dynole 2-24 inhibits dynamin involves allosteric modulation rather than direct competition with GTP. By binding to an allosteric site on the G domain, Dynole 2-24 stabilizes a conformation that prevents the necessary oligomerization of dynamin into helical structures required for membrane scission.
Dynole 2-24 exhibits several physical and chemical properties that contribute to its functionality as a dynamin inhibitor:
Dynole 2-24 has significant scientific applications primarily in research related to cellular processes involving endocytosis. Its ability to inhibit dynamin makes it a valuable tool for studying:
Dynole 2-24 (chemical name: 2-cyano-3-(1-(2-(dimethylamino)ethyl)-1H-indol-3-yl)-N-octylacrylamide) is an indole-based small molecule that non-competitively inhibits dynamin GTPase activity. It binds to an allosteric site distinct from the GTP-binding pocket, inducing conformational changes that impair catalytic efficiency. This reduces the maximal velocity (Vmax) of GTP hydrolysis without altering the Michaelis constant (Km), indicative of uncompetitive inhibition [9] [7].
Dynole 2-24 targets a hydrophobic groove adjacent to the GTPase (G) domain, which is critical for dynamin’s self-assembly and inter-rung communication. Binding stabilizes a "closed" conformation in the G-domain, hindering the dimerization of adjacent dynamin subunits required for GTPase activation. This allosteric disruption specifically affects the helical assembly state, where GTP hydrolysis is coupled to mechanical constriction [1] [9].
The inhibitor impedes GTP hydrolysis by preventing the alignment of catalytic residues in the dynamin helical polymer. Molecular dynamics simulations reveal that Dynole 2-24 restricts the mobility of the switch I and switch II regions within the G-domain, which are essential for GTP binding and hydrolysis. This reduces the cooperative GTPase stimulation typically observed in assembled dynamin oligomers by >80% [9].
Table 1: Kinetic Parameters of Dynole 2-24 on Dynamin Isoforms
| Parameter | Dynamin I | Dynamin II |
|---|---|---|
| IC50 (GTPase activity) | 0.56 µM | 1.9 µM |
| Vmax Reduction | 92% | 85% |
| Km Change | Unaltered | Unaltered |
Dynole 2-24 exhibits a 4.4-fold selectivity for dynamin I (IC50 = 0.56 µM) over dynamin II (IC50 = 1.9 µM) in vitro. This differential is conserved in cellular assays, where clathrin-mediated endocytosis (CME) inhibition in U2OS cells shows IC50 values of 1.9 µM for dynamin II-dependent transferrin uptake [7]. The selectivity arises from isoform-specific structural variations in the allosteric binding pocket.
Key residues in the stalk and pleckstrin homology (PH) domains govern isoform selectivity:
Table 2: Structural Determinants of Dynole 2-24 Selectivity
| Structural Element | Dynamin I | Dynamin II | Effect on Binding |
|---|---|---|---|
| G-domain residues | Val231, Leu234 | Ile231, Phe234 | Reduced affinity in dynamin II |
| Variable domain | Extended hydrophobic groove | Compact conformation | Weaker stabilization |
Dynole 2-24 preferentially inhibits dynamin in its helical oligomer state over ring-like assemblies. The compound binds at the interface between adjacent rungs in helical polymers, disrupting inter-subunit contacts necessary for GTPase activation. This mechanism is distinct from dynasore (a first-generation inhibitor), which equally targets helical and ring oligomers. Studies with dynamin mutants locked in ring conformations show a 36-fold reduction in Dynole 2-24 sensitivity compared to helical dynamin [1] [6].
The inhibitor’s efficacy correlates with dynamin’s assembly-stimulated GTPase activity. Helical assemblies (induced by lipid templates) exhibit 95% inhibition at saturating Dynole 2-24 concentrations, while SH3 domain-induced ring oligomers show only 30% inhibition. This underscores the role of oligomer geometry in modulating inhibitor access to the allosteric site [1].
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